![molecular formula C17H24N4O4S2 B5884090 N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)
N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide, also known as CPT-11, is a potent anticancer drug that has been used in the treatment of various types of cancer. It is a prodrug that is converted to its active form, SN-38, by the enzyme carboxylesterase.
Mechanism of Action
N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide exerts its anticancer activity by inhibiting the enzyme topoisomerase I, which is involved in DNA replication and repair. N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide binds to the DNA-topoisomerase I complex, preventing the re-ligation of the DNA strands, and leading to the formation of DNA breaks. This ultimately results in cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, inhibit angiogenesis, and modulate the immune system. N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide has also been shown to have neurotoxic effects, which limit its use in some patients.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide is a potent anticancer drug that has been extensively studied in preclinical and clinical settings. Its use in lab experiments allows for the evaluation of its anticancer activity and potential use in combination therapy with other anticancer drugs. However, the neurotoxic effects of N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide limit its use in some experiments, and the synthesis of N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide is complex and time-consuming.
Future Directions
For the study of N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide include the development of new analogs and the evaluation of its use in combination therapy with other anticancer drugs.
Synthesis Methods
N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide is synthesized from camptothecin, a natural product that was first isolated from the bark of the Chinese tree Camptotheca acuminata. The synthesis of N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide involves several steps, including protection of the hydroxyl group at position 10 of camptothecin, reaction with cyclohexyl isocyanate, sulfonation of the nitro group at position 7, and reaction with piperazinecarbothioamide. The final product is obtained after deprotection of the hydroxyl group.
Scientific Research Applications
N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide has been extensively studied for its anticancer activity. It has been used in the treatment of various types of cancer, including colorectal cancer, lung cancer, and ovarian cancer. N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide has also been studied for its potential use in combination therapy with other anticancer drugs.
properties
IUPAC Name |
N-cyclohexyl-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S2/c22-21(23)15-6-8-16(9-7-15)27(24,25)20-12-10-19(11-13-20)17(26)18-14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2,(H,18,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDPBHPZFCJECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine-1-carbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.